molecular formula C13H15NS B12894598 4-Methyl-1-propyl-2(1H)-quinolinethione

4-Methyl-1-propyl-2(1H)-quinolinethione

Cat. No.: B12894598
M. Wt: 217.33 g/mol
InChI Key: RXOGELKSZQBNMF-UHFFFAOYSA-N
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Description

4-Methyl-1-propyl-2(1H)-quinolinethione is a sulfur-containing analog of the 2-quinolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Quinolinone derivatives, including 2-quinolones, have been extensively investigated as key pharmacophores for developing novel therapeutic agents due to their wide range of pharmacological properties . These compounds are recognized for their potential in antibacterial drug discovery, with some derivatives demonstrating potent activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Beyond their antibacterial applications, the 2-quinolinone core structure is found in compounds with significant anti-inflammatory, anticancer, and antimalarial activities . The specific substitution pattern on the quinolinone ring—a methyl group at the 4-position and a propyl chain on the nitrogen atom—offers a strategic site for chemical diversification and structure-activity relationship (SAR) studies. Replacing the oxygen atom of the canonical 2-carbonyl group with a thiocarbonyl group, as in this thione derivative, can significantly alter the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for researchers in synthetic and medicinal chemistry. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and method development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-methyl-1-propylquinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h4-7,9H,3,8H2,1-2H3

InChI Key

RXOGELKSZQBNMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=CC1=S)C

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1 Propyl 2 1h Quinolinethione and Analogous Structural Systems

Classical Approaches to Quinolinethione Synthesis

Classical methods for synthesizing the quinolinethione core often involve a two-step process: the initial construction of a quinolinone (or quinolone) ring, followed by a thionation reaction.

Modified Friedländer Condensations

The Friedländer synthesis is a fundamental and widely used method for constructing the quinoline (B57606) ring system. nih.govwikipedia.org It traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

For the synthesis of a precursor to 4-Methyl-1-propyl-2(1H)-quinolinethione, a modified Friedländer approach could be employed. This would involve the reaction of an appropriately substituted N-propyl-2-aminoaryl ketone with a compound that can provide the 4-methyl substituent. The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials. nih.govnih.gov Innovations in this method include the use of various catalysts like iodine, toluenesulfonic acid, and Lewis acids to improve yields and reaction conditions. wikipedia.org

Reaction Mechanism: The mechanism of the Friedländer synthesis can proceed via two primary pathways:

Aldol (B89426) Condensation First: The 2-amino-substituted carbonyl compound reacts with the second carbonyl compound in an aldol addition. The resulting intermediate then undergoes cyclization and dehydration to form the quinoline product. wikipedia.org

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl compound and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

A variety of catalysts have been developed to enhance the efficiency and sustainability of the Friedländer synthesis, including the use of ionic liquids and metal-organic frameworks. nih.gov

Knorr-Type Cyclizations Leading to Quinolinethiones

The Knorr quinoline synthesis is another classical method that can be adapted to produce precursors for quinolinethiones. wikipedia.org This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines (which exist in equilibrium with their 2-quinolinone tautomers). wikipedia.orgsynarchive.com The synthesis of the starting β-ketoanilide is generally achieved by reacting an aniline (B41778) with a β-ketoester. youtube.com

To synthesize a precursor for this compound, one would start with N-propylaniline and react it with an appropriate β-ketoester, such as ethyl acetoacetate, to form the corresponding β-ketoanilide. Subsequent acid-catalyzed cyclization would yield 4-methyl-1-propyl-2(1H)-quinolinone. The reaction conditions, particularly the amount of acid used, can influence the formation of isomeric products. For instance, in some cases, 4-hydroxyquinolines can be formed as a competing product. wikipedia.org Recent studies have shown that strong acids like triflic acid can be highly effective catalysts for the Knorr cyclization. nih.gov

Reaction Conditions for Knorr-Type Cyclizations:

Starting Materials Catalyst Product Reference
Benzoylacetanilide Polyphosphoric Acid (excess) 2-Hydroxyquinoline wikipedia.org
Benzoylacetanilide Polyphosphoric Acid (small amount) 4-Hydroxyquinoline wikipedia.org

Reaction of Quinolinones with Thionating Agents (e.g., Lawesson's Reagent, P4S10)

The most direct method to convert a pre-formed quinolinone to a quinolinethione is through a thionation reaction. The key reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. nih.gov

Lawesson's reagent is often preferred due to its milder reaction conditions, shorter reaction times, and higher yields compared to P₄S₁₀. researchgate.netorganic-chemistry.org The reaction typically involves refluxing the quinolinone with Lawesson's reagent in an appropriate solvent such as tetrahydrofuran (B95107) (THF), toluene, or xylene. researchgate.netresearchgate.net This method is highly effective for converting the carbonyl group of amides and lactams into the corresponding thiocarbonyl group. organic-chemistry.org The mechanism involves the formation of a reactive dithiophosphine ylide from Lawesson's reagent, which then reacts with the carbonyl oxygen. nih.gov

Thionation of Quinolinones:

Quinolinone Substrate Thionating Agent Solvent Outcome Reference
4-Methyl-3-vinyl-quinolin-2(1H)-one Lawesson's Reagent THF 4-Methyl-3-vinyl-quinoline-2(1H)-thione researchgate.net
4-Phenyl-3-vinyl-quinolin-2(1H)-one Lawesson's Reagent THF 4-Phenyl-3-vinyl-quinoline-2(1H)-thione researchgate.net

Modern Synthetic Strategies for N-Substituted 2(1H)-Quinolinethiones

Modern synthetic chemistry offers more advanced and efficient methods for the construction of complex heterocyclic systems like N-substituted 2(1H)-quinolinethiones. These strategies often provide better control over regioselectivity and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for Quinoline Ring Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and have been successfully applied to the formation of quinoline and quinolinone rings. researchgate.net These methods offer mild reaction conditions and tolerate a wide range of functional groups. researchgate.netrsc.org

One approach involves the palladium-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides using azodicarboxylates as both an activating agent and an oxidant. rsc.org Another powerful strategy is the palladium-catalyzed annulation of o-iodoanilines with acrylates or acrylic acids to produce 2-quinolinones in good yields. researchgate.net For the synthesis of N-substituted quinolinones, palladium-catalyzed reactions of N-(2-iodophenyl) amides with other coupling partners can be employed. The resulting N-substituted quinolinone can then be subjected to thionation as described previously. Furthermore, palladium-catalyzed reactions of anilines with allyl alcohols can directly lead to the formation of the quinoline ring. mdpi.comdeepdyve.com

Examples of Palladium-Catalyzed Quinoline Synthesis:

Reactants Catalyst System Product Type Reference
Quinoline N-oxides, Azodicarboxylates Pd(II) Quinolin-2(1H)-ones rsc.org
o-Iodoanilines, Acrylates/Acrylic Acids Pd catalyst, suitable base 2-Quinolinones researchgate.net
Aryl allyl alcohol, Aniline Palladium catalyst Substituted Quinolines mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. capes.gov.brnih.govijnrd.org The use of microwave irradiation has been successfully applied to various steps in quinoline and quinolinethione synthesis. researchgate.netcapes.gov.br

For instance, the thionation of quinolinones using Lawesson's reagent can be significantly expedited under microwave irradiation. researchgate.net Similarly, classical reactions like the Friedländer synthesis have been shown to be more efficient when performed under solvent-free microwave conditions. organic-chemistry.org The application of microwaves can also enhance the efficiency of palladium-catalyzed coupling reactions and other multi-component reactions used to build the quinoline scaffold. nih.gov This "green chemistry" approach reduces the need for harsh reaction conditions and excessive solvent use. ijnrd.org

Comparison of Conventional vs. Microwave-Assisted Synthesis:

Reaction Type Conditions Advantages of MAOS Reference
Friedländer Synthesis Solvent-free, p-toluenesulfonic acid Rapid, efficient organic-chemistry.org
Thionation with Lawesson's Reagent THF Reduced reaction time researchgate.net
Biginelli condensation for pyrimidoquinolines - High yields researchgate.net

Multi-Component Reactions (MCRs) for Diverse Derivatization

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from multiple starting materials. rsc.orgmdpi.com This approach is particularly powerful for generating diverse libraries of quinoline derivatives. rsc.org

The Povarov reaction, a type of [4+2] cycloaddition, is a prominent MCR used for synthesizing tetrahydroquinoline derivatives, which can be subsequently oxidized to quinolines. An FeCl3-catalyzed version of this reaction involves the decyanation of α-aminonitriles followed by annulation with terminal alkynes to produce 2,4-diaryl quinolines. researchgate.net

Another versatile MCR involves the one-pot, four-component condensation of an aromatic aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. Under ultrasonic irradiation and using Fe3O4@SiO2–SO3H nanoparticles as a catalyst in ethanol, this reaction efficiently produces hexahydroquinoline derivatives. nih.gov

L-proline has been investigated as a catalyst for the three-component reaction of anilines, aromatic aldehydes, and pyrazolones to synthesize pyrazolo[3,4-b]quinolines. nih.gov While some initial reports claimed the formation of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, subsequent studies revealed that other products were formed. nih.gov However, MCRs remain a promising route, with other variations successfully yielding the fully aromatic pyrazolo[3,4-b]quinoline core. nih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents, making it a key strategy for creating derivatives of this compound with tailored properties. rsc.org

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Pseudo Five-ComponentAromatic Aldehydes, Anilines, Alkyl Acetoacetates[TMBSED][OMs]2, Ethanol, RefluxSubstituted Piperidines (precursors) researchgate.net
Four-ComponentAromatic Aldehydes, Cyclohexanone, Malononitrile, Ammonium AcetateFe3O4@SiO2–SO3H NPs, Ultrasound, EthanolHexahydroquinolines nih.gov
Three-Component (Povarov-type)Anilines, Aldehydes, Terminal AlkynesFeCl32,4-Diaryl Quinolines researchgate.net
Three-Component2-Aminobenzyl Alcohols, Secondary AlcoholsCyclometalated Iridium CatalystSubstituted Quinolines researchgate.net

Regioselective and Stereoselective Synthesis of this compound Derivatives

Controlling the placement of functional groups on the quinoline ring (regioselectivity) is crucial for tailoring the properties of the final compound. The Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group, is a cornerstone of quinoline synthesis where regioselectivity is a key consideration. uss.clnih.gov

When using unsymmetrical ketones in the Friedländer reaction, the formation of two different regioisomers is possible. However, studies have shown that high regioselectivity can be achieved. For example, a regioselective solvent-free reaction has been reported for the synthesis of o-aminoarylketones with the unsymmetrical 1,2-diketone, pentan-2,3-dione, using Eaton's reagent to yield specific 2-propanoylquinolines. uss.cl Similarly, the Friedländer reaction of aminobromobenzaldehydes with an optically active decahydroisoquinolone building block proceeded with quantitative regioselectivity. researchgate.net

Direct C-H functionalization using transition metal catalysts has emerged as a powerful tool for the regioselective modification of the quinoline core. mdpi.com These methods allow for the introduction of aryl or other functional groups at specific positions (e.g., C2, C8) that might be difficult to access through classical methods. Palladium-catalyzed C2 arylation of quinolines with unactivated arenes has been demonstrated, with electronic properties of the substituents on the quinoline influencing the reaction's success. mdpi.com Ruthenium-catalyzed reactions have also been used for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. nih.gov

Green Chemistry Principles in Quinolinethione Synthesis

The paradigm of modern chemical synthesis is increasingly shaped by the principles of green chemistry, which aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comnih.govbohrium.com The synthesis of quinolines and their thione analogs is an area where these principles have been actively applied. researchgate.net

Solvent-Free Reactions

As discussed in section 2.2.3, solvent-free reactions are a cornerstone of green quinoline synthesis. The Friedländer condensation, a key reaction for building the quinoline core, has been successfully adapted to solvent-free conditions using a variety of catalysts. academie-sciences.fr The use of an imidazolium-based ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS), has been shown to efficiently catalyze the Friedländer annulation, avoiding the need for strong mineral acids and high temperatures. academie-sciences.fr Similarly, indium(III) chloride (InCl3) is another effective catalyst for the solvent-free synthesis of quinoline derivatives. researchgate.net

These methods not only reduce pollution from toxic solvents but also simplify the reaction work-up, often leading to cleaner reactions and higher yields in shorter timeframes. researchgate.net

Table 2: Comparison of Catalysts in Solvent-Free Quinoline Synthesis

CatalystReaction TypeKey AdvantagesYield RangeReference
Caesium Iodide (CsI)Friedländer CondensationClean reaction, simple methodology, short reaction times~92% researchgate.net
Eaton's ReagentFriedländer SynthesisPowerful desiccant, condensing and cyclizing agent85-96% uss.cl
Imidazolium Ionic Liquid (DSIMHS)Friedländer AnnulationMild conditions, avoids strong mineral acidsGood to Excellent academie-sciences.fr
Indium(III) Chloride (InCl3)General Quinoline SynthesisGreen methodology, efficientNot specified researchgate.net
K5CoW12O40 • 3 H2OMeyer-Schuster RearrangementReusable, environmentally benign, microwave irradiationHigh organic-chemistry.org

Catalyst Development for Sustainable Synthesis

The development of novel and reusable catalysts is central to sustainable chemistry. mdpi.com In quinoline synthesis, research has focused on replacing hazardous and expensive catalysts with more environmentally benign and cost-effective alternatives. nih.gov

Nanocatalysts, particularly those based on iron, have gained significant attention due to their high surface area, unique properties, and ease of separation and reuse. nih.govresearchgate.net For example, Fe3O4 nanoparticles supported on various materials have been used to catalyze the one-pot synthesis of polysubstituted quinolines under green conditions. nih.gov One such catalyst, a Brønsted acidic ionic liquid supported on Fe3O4 NPs, effectively catalyzed the Friedländer reaction under solvent-free conditions. nih.gov

Transition metal catalysts based on earth-abundant metals like iron and copper are being developed to replace precious metal catalysts like palladium and rhodium. mdpi.com Nickel-catalyzed synthesis of quinolines via double dehydrogenative coupling represents an eco-friendly method that operates at mild temperatures. organic-chemistry.org Furthermore, the use of biocatalysts, such as α-amylase, is an emerging area in catalyst-based synthetic approaches. nih.gov These sustainable catalytic systems not only improve the environmental profile of the synthesis but also enhance efficiency and, in many cases, provide access to novel chemical structures. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1 Propyl 2 1h Quinolinethione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of a molecule's carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-Methyl-1-propyl-2(1H)-quinolinethione provides valuable insights into the electronic environment of the hydrogen atoms within the molecule. The aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. researchgate.netchemicalbook.com Specifically, the proton at the C5 position is often the most deshielded among the carbocyclic ring protons due to the influence of the neighboring heterocyclic ring.

The propyl group attached to the nitrogen atom will exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to resonate at a lower field compared to the other methylene and methyl protons of the propyl chain, owing to the electron-withdrawing nature of the nitrogen atom. The terminal methyl group of the propyl chain will appear as the most upfield signal. The methyl group at the C4 position of the quinoline ring will present as a distinct singlet, with its chemical shift influenced by its position on the electron-rich aromatic system. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.5 - 7.0 s -
H-5 ~7.8 - 8.2 d ~8.0
H-6 ~7.2 - 7.6 t ~7.5
H-7 ~7.4 - 7.8 t ~7.5
H-8 ~7.6 - 8.0 d ~8.0
4-CH₃ ~2.5 - 2.8 s -
N-CH₂ ~4.2 - 4.6 t ~7.0
N-CH₂-CH₂ ~1.8 - 2.2 sextet ~7.0

Note: Predicted values are based on analogous compounds reported in the literature. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, generally between δ 115 and 150 ppm. researchgate.net The C=S carbon (C-2) is a key feature and is anticipated to appear significantly downfield, typically in the range of δ 180-200 ppm, due to the deshielding effect of the sulfur atom. The quaternary carbons, such as C-4, C-4a, and C-8a, can be distinguished from the protonated carbons. docbrown.info

The carbons of the N-propyl group will be observed in the upfield region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) will be the most deshielded of the propyl carbons. The methyl carbon at the C4 position will also appear in the upfield region. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=S) ~185 - 195
C-3 ~110 - 120
C-4 ~140 - 150
C-4a ~135 - 145
C-5 ~125 - 135
C-6 ~120 - 130
C-7 ~125 - 135
C-8 ~115 - 125
C-8a ~140 - 150
4-CH₃ ~15 - 25
N-CH₂ ~45 - 55
N-CH₂-CH₂ ~20 - 30

Note: Predicted values are based on analogous compounds reported in the literature. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), as well as between the protons of the propyl group (N-CH₂ with -CH₂- and -CH₂- with -CH₃). researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). It is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal of the 4-CH₃ group will correlate with the corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons and for linking different structural fragments. For instance, the protons of the 4-CH₃ group are expected to show correlations to C-3, C-4, and C-4a. The N-CH₂ protons should show correlations to C-2 and the adjacent carbon of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In the case of this compound, NOESY could reveal spatial proximities between the N-propyl group protons and the aromatic protons, helping to define the conformation around the N-C1 bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the methyl and propyl groups will appear in the 2850-3000 cm⁻¹ range.

A key absorption band will be that of the C=C stretching vibrations of the quinoline ring, which are expected in the 1500-1650 cm⁻¹ region. researchgate.net The C=S (thione) stretching vibration is a crucial diagnostic peak and is generally found in the region of 1100-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations. mdpi.com The C-N stretching vibration is expected around 1300-1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium to Strong
C=C Stretch (Aromatic) 1500 - 1650 Medium to Strong
C=S Stretch (Thione) 1100 - 1250 Medium to Strong

Note: Predicted values are based on analogous compounds reported in the literature. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. researchgate.net The symmetric breathing mode of the quinoline ring system often gives a strong Raman band. The C=S stretching vibration is also expected to be Raman active. Due to the presence of the aromatic system, some bands may be enhanced through resonance effects depending on the excitation wavelength used. researchgate.net

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 - 1050 Strong
Aromatic C=C Stretch ~1550 - 1620 Strong
C=S Stretch ~1100 - 1250 Medium

Note: Predicted values are based on analogous compounds reported in the literature. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, the molecular formula is C₁₃H₁₅NS. The calculated monoisotopic mass is 217.0949 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z 217. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the N-propyl group and rearrangements within the quinoline core.

A primary fragmentation would be the loss of the propyl group (C₃H₇), leading to a fragment ion at m/z 174. Another significant fragmentation could be the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement, resulting in a fragment at m/z 175. Further fragmentation of the quinoline ring system would produce a series of characteristic smaller ions.

Table 1: Predicted Mass Spectrometry Data for this compound

Feature Predicted Value
Molecular Formula C₁₃H₁₅NS
Monoisotopic Mass 217.0949 u
Molecular Ion Peak [M]⁺ m/z 217
Major Fragment (Loss of C₃H₇) m/z 174

| Major Fragment (Loss of C₃H₆) | m/z 175 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The quinoline scaffold and the thione group in this compound contain π-electrons and non-bonding electrons that can be excited to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic quinoline ring system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the sulfur atom of the thione group.

Furthermore, quinolinethiones can exist in tautomeric forms, primarily the thione form and the thiol form (2-mercapto-4-methyl-1-propylquinoline). beilstein-journals.orgmdpi.com UV-Vis spectroscopy is instrumental in studying this tautomeric equilibrium in solution, as the two forms have distinct electronic structures and thus different absorption spectra. The position and intensity of the absorption maxima can be influenced by solvent polarity, which can shift the equilibrium towards one tautomer. For instance, polar solvents might favor the thione form through hydrogen bonding interactions. While a spectrum for the specific title compound is not available, the UV/Visible spectrum for a related compound, 4-methyl-quinoline, shows absorption maxima that indicate the electronic transitions within its aromatic system. nist.govnist.gov

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions

Transition Type Expected Wavelength Range (nm) Chromophore
π → π * 200 - 400 Quinoline aromatic system

| n → π * | 350 - 500 | C=S (Thione group) |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Although a crystal structure for the title compound has not been published, data from analogous structures, such as 4-methyl-1-phenylquinolin-2(1H)-one nih.gov and other quinoline derivatives, mdpi.commdpi.com can be used to predict its solid-state characteristics. The quinoline ring system is expected to be nearly planar. The N-propyl group, being conformationally flexible, would adopt a specific orientation to minimize steric hindrance.

Table 3: Predicted Crystallographic Parameters and Structural Features

Parameter Predicted Information
Molecular Geometry Near-planar quinoline ring; specific conformation of the N-propyl group
Key Bond Lengths C=S bond length indicative of thione character
Crystal System To be determined experimentally (e.g., Monoclinic, Orthorhombic)

| Intermolecular Forces | π-π stacking between quinoline rings; C-H···S interactions |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This analysis serves as a crucial check for the purity and empirical formula of a synthesized sample of this compound.

The theoretical elemental composition is calculated from the molecular formula (C₁₃H₁₅NS) and the atomic weights of the constituent atoms. The experimentally determined percentages from an elemental analyzer must agree with these calculated values within an acceptable margin of error (typically ±0.4%) to verify the compound's identity and purity. This method provides strong evidence that the correct compound has been synthesized. For example, the elemental analysis of a related compound, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, was used to confirm its calculated composition. mdpi.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 13 156.143 71.84%
Hydrogen H 1.008 15 15.120 6.96%
Nitrogen N 14.007 1 14.007 6.45%
Sulfur S 32.06 1 32.06 14.75%

| Total | | | | 217.33 | 100.00% |

Table 5: Compound Names Mentioned

Compound Name
This compound
4-methyl-1-phenyl-2(1H)-quinolinethione
4-methyl-quinoline
2-mercapto-4-methyl-1-propylquinoline
4-methyl-1-phenylquinolin-2(1H)-one
7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate

Preclinical Biological Activity and Molecular Mechanism of Action Studies of 4 Methyl 1 Propyl 2 1h Quinolinethione Derivatives

In Vitro Antimicrobial Investigations

The antimicrobial potential of quinoline (B57606) derivatives has been extensively studied. While specific data on 4-Methyl-1-propyl-2(1H)-quinolinethione is limited, research on analogous structures provides valuable insights into its expected activity profile.

Derivatives of quinolin-2-one, a close structural analog of quinolinethione, have demonstrated significant antibacterial action, particularly against multidrug-resistant Gram-positive bacteria. A study on a series of quinoline-2-one derivatives identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). For instance, one derivative displayed minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE nih.gov. The antibacterial efficacy of these compounds is influenced by the nature and position of substituents on the quinoline ring nih.gov.

Furthermore, other quinoline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. For example, a series of 4-methyl-2-(4-substituted phenyl) quinoline derivatives showed significant activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values in the range of 25-50 μg/ml . Similarly, quinoline-5-sulfonamides have shown activity against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains mdpi.com.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassGram-Positive BacteriaGram-Negative BacteriaNoteworthy Findings
Quinoline-2-one derivativesActive against MRSA, MRSE, VRE nih.gov-Potent activity against resistant strains nih.gov
4-Methyl-2-(4-substituted phenyl) quinolinesLimited activity against S. aureus Active against E. coli, P. aeruginosa Significant activity against P. aeruginosa
Quinoline-5-sulfonamidesActive against S. aureus, E. faecalis (including MRSA) mdpi.com-Activity linked to an unsubstituted phenolic group at position 8 mdpi.com

The antifungal properties of quinoline derivatives have also been a subject of investigation. Novel quinolin-2(1H)-one analogues have been identified as potential fungicides that target succinate dehydrogenase nih.govresearchgate.net. These compounds have shown good antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia cerealis, Erysiphe graminis, Botrytis cinerea, Penicillium italicum, and Phytophthora infestans nih.gov. Certain derivatives exhibited better antifungal activity than the commercial fungicide pyraziflumid against Botrytis cinerea, with EC50 values as low as 0.205 μg/mL nih.gov.

Additionally, substituted 2-methyl-8-quinolinols have been tested against various fungi, with 5,7-dichloro and 5,7-dibromo derivatives being the most fungitoxic nih.gov. Other studies have reported the antifungal activity of quinoline derivatives against human fungal pathogens like Aspergillus niger and Candida albicans icm.edu.plresearchgate.net.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound/Derivative ClassFungal PathogensMechanism of Action (if known)Noteworthy Findings
Quinolin-2(1H)-one analoguesR. cerealis, E. graminis, B. cinerea, P. italicum, P. infestans nih.govSuccinate dehydrogenase inhibition nih.govresearchgate.netSome derivatives more potent than commercial fungicides nih.gov
Substituted 2-methyl-8-quinolinolsA. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes nih.gov-5,7-dihalo derivatives are most potent nih.gov
Quinolinone-1,3,5-triazine derivativesA. niger, C. albicans icm.edu.pl-Broad-spectrum antifungal activity icm.edu.pl

Cellular Antiproliferative and Cytotoxic Evaluations in Preclinical Models

Quinoline derivatives are recognized for their potential as anticancer agents, with numerous studies exploring their cytotoxic effects on various cancer cell lines.

A wide range of substituted quinoline derivatives have demonstrated significant cytotoxic activity. For instance, a study on 4-substituted quinolines revealed that certain derivatives exhibited high cytotoxicity, inducing caspase-dependent apoptosis in tumor cells nih.gov. Another study on novel quinoline derivatives reported antiproliferative activity against human colon cancer (HT29) and breast cancer (MDA-MB231) cell lines, with one Schiff's base derivative showing IC50 values of 4.7 and 4.6 μM, respectively nih.gov.

Furthermore, quinoline derivatives have been evaluated against lung cancer (A549), cervical cancer (HeLa), and colorectal adenocarcinoma (HCT-116 and HT29) cell lines, with some compounds showing broad-spectrum antiproliferative activity with IC50 values in the low micromolar range. The cytotoxic effects are often dependent on the specific substitutions on the quinoline ring, with functionalization influencing the compound's potency brieflands.com. For example, a study of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones found that derivatives with a phenyl group on the triazole moiety were more potent, with GI50 values ranging from 22 nM to 31 nM against a panel of four cancer cell lines mdpi.com.

Table 3: Cytotoxic Activity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 Values
4-Substituted quinolinesVarious tumor cellsHigh cytotoxicity reported nih.gov
Quinoline with side chains at position 8HT29 (colon), MDA-MB231 (breast)4.6 - 48.2 μM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesPanel of four cancer cell lines22 - 31 nM mdpi.com
Poly-functionalised dihydropyridine quinolinesA549 (lung)Dose-dependent toxicity observed dut.ac.za

The molecular mechanisms underlying the antiproliferative effects of quinoline derivatives often involve interactions with DNA and modulation of the cell cycle. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA, which can lead to the reactivation of tumor suppressor genes mdpi.comnih.gov.

Several studies have demonstrated that quinoline derivatives can induce cell cycle arrest and apoptosis. For example, certain 4-substituted quinolines trigger caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species nih.gov. The induction of apoptosis can be mediated by the up-regulation of pro-apoptotic proteins like caspase-3, p53, and BAX, and the down-regulation of the anti-apoptotic protein BCL2 mdpi.comnih.gov. Furthermore, some derivatives have been found to cause cell cycle arrest in the G2/M or S phase, thereby inhibiting cancer cell proliferation nih.govmdpi.comyoutube.com. This cell cycle arrest is often a consequence of a DNA damage response initiated by the compound mdpi.comyoutube.com.

Enzyme Inhibition and Receptor Binding Studies (Preclinical)

The structural versatility of the quinoline nucleus allows for its interaction with a variety of enzymes and receptors, making it a valuable scaffold for the design of specific inhibitors.

Preclinical studies have shown that quinoline derivatives can inhibit a range of enzymes. For instance, novel quinolin-2(1H)-one analogues have been identified as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, which is a validated target for fungicides nih.govresearchgate.net. Other quinoline derivatives have been shown to inhibit cysteine proteases, which are implicated in various diseases nih.gov.

In the context of metabolic diseases, quinoline-thiosemicarbazone-1,2,3-triazole-acetamide derivatives have emerged as potent α-glucosidase inhibitors, with some compounds being significantly more potent than the standard drug acarbose nih.gov. Additionally, certain quinoline derivatives have shown inhibitory activity against enzymes like tyrosinase and DNA methyltransferases nih.govmdpi.com. There is also evidence of quinoline derivatives acting as MEK enzyme inhibitors, which are involved in cancer signaling pathways google.com.

Regarding receptor interactions, studies have been conducted on quinoline-based anion receptors, demonstrating their ability to bind to various anions through hydrogen bonding researchgate.net. While specific receptor binding studies for this compound are not available, the broader class of quinolines has been investigated for interactions with various receptors, including opioid receptors nih.gov.

Table 4: Enzyme Inhibition and Receptor Binding Profile of Selected Quinoline Derivatives

Compound/Derivative ClassTarget Enzyme/ReceptorType of Inhibition/Binding
Quinolin-2(1H)-one analoguesSuccinate DehydrogenasePotent inhibition nih.govresearchgate.net
4-Substituted quinolinesCysteine ProteasesNon-competitive inhibition nih.gov
Quinoline-thiosemicarbazone-1,2,3-triazole-acetamidesα-GlucosidaseCompetitive inhibition nih.gov
Quinoline-based compoundsDNA MethyltransferasesInhibition via DNA intercalation nih.gov
Quinazolinone derivativesTyrosinaseMixed-type, reversible inhibition mdpi.com
Quinoline derivativesMEK EnzymesInhibition of enzyme activity google.com
Quinoline-based anion receptorsAnions (e.g., halides)Anion binding researchgate.net

Analysis of Ion Channel Modulation (e.g., IKCa1 activators)

No studies were found that specifically analyze the ion channel modulating activity of this compound, including its potential as an activator of the intermediate-conductance calcium-activated potassium channel (IKCa1 or KCa3.1). The activation of KCa3.1 channels is a therapeutic strategy being explored for various conditions. Research on other quinoline derivatives has shown activity on ion channels. For example, a novel quinoline derivative, SKA-346, has been identified as a selective activator of the KCa3.1 channel. nih.govescholarship.orgnih.gov This highlights the potential of the quinoline scaffold to interact with ion channels, though specific data for the this compound variant is absent.

Other Enzyme Systems Relevant to Disease Pathophysiology

The inhibitory activity of this compound on other enzyme systems relevant to disease pathophysiology has not been specifically reported. The broader class of quinoline derivatives has been shown to interact with a wide range of enzymes. For instance, various quinoline derivatives have been investigated as inhibitors of topoisomerases, tyrosine kinases, and histone deacetylases in the context of anticancer research. researchgate.netnih.govnih.gov Additionally, some 4-hydroxy-2-quinolinone derivatives have been evaluated for their ability to inhibit enzymes like soybean lipoxygenase (LOX), indicating potential anti-inflammatory activity. mdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Molecular Target Identification and Validation Strategies

Specific molecular targets for this compound have not been identified or validated in the available literature. The identification of molecular targets is a critical step in drug discovery. For the broader class of quinoline derivatives, a variety of molecular targets have been identified depending on their specific structures and biological activities. These include DNA, tubulin, and various kinases. researchgate.netnih.govnih.govresearchgate.net Virtual screening and molecular docking are common strategies used to identify potential targets for new compounds, as demonstrated in studies on other quinoline derivatives as GLI1 inhibitors. nih.gov

Signaling Pathway Perturbation Analysis (Preclinical)

There are no preclinical studies available that analyze the perturbation of signaling pathways by this compound. Such studies are essential to understand the mechanism of action of a compound. For other quinoline and quinazoline derivatives, research has shown modulation of signaling pathways such as the Sirt1/Caspase 3 pathway in hepatocellular carcinoma. nih.gov These analyses often involve techniques like western blotting and gene expression profiling to determine the effect of the compound on cellular signaling cascades.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis (Preclinical)

Specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) analyses for this compound and its derivatives are not available in the reviewed literature. SAR and QSAR studies are crucial for optimizing the potency and selectivity of lead compounds. Numerous QSAR studies have been conducted on other series of quinoline derivatives to understand the relationship between their chemical structure and biological activities, such as anti-tuberculosis activity and P-glycoprotein inhibition. nih.govallsubjectjournal.com These studies help in designing new analogs with improved therapeutic properties.

Impact of Substituents on Biological Potency

Without specific biological activity data for this compound, the impact of its substituents on biological potency cannot be determined. For other classes of quinoline derivatives, the nature and position of substituents have been shown to be critical for their biological activity. For instance, in a series of 4-hydroxy-2-quinolinone carboxamides, the substituents on the amide nitrogen and the quinolinone nitrogen were found to significantly influence their antioxidant and lipoxygenase inhibitory activities. mdpi.com Similarly, for quinolin-4-one derivatives, the structural modifications have been correlated with their antimicrobial and antiproliferative effects. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Preclinical)

No information is available in the public domain regarding pharmacophore modeling or ligand-based drug design studies specifically involving this compound.

Preclinical In Vivo Efficacy Assessments in Animal Models

There are no published preclinical studies detailing in vivo efficacy assessments of this compound in any animal models for any specific biological activities.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization (ADME: Absorption, Distribution, Metabolism, Excretion in animal models)

No data from preclinical animal studies on the absorption, distribution, metabolism, and excretion (ADME) or the pharmacodynamic properties of this compound are publicly accessible.

Chemical Reactivity, Derivatization, and Analog Synthesis of the 4 Methyl 1 Propyl 2 1h Quinolinethione Core

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system, while being aromatic, exhibits reactivity patterns influenced by the nitrogen heteroatom and the fused benzene (B151609) ring. The presence of the electron-donating methyl and N-propyl groups, along with the thione group, further modulates the electron density and accessibility of different positions on the ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires the presence of a good leaving group, such as a halogen, at an activated position (e.g., C2 or C4). For the parent 4-methyl-1-propyl-2(1H)-quinolinethione, direct nucleophilic attack on the ring is unlikely. However, if a derivative, such as a 4-chloro-quinolinethione, is used, a variety of nucleophiles can displace the chloride. Studies on analogous compounds like 4-chloro-8-methylquinoline-2(1H)-thione have demonstrated that the 4-chloro group can be readily substituted by nucleophiles such as thiols, hydrazines, and azide ions to create a series of 4-substituted quinolinethiones mdpi.com.

Potential Nucleophilic Substitution Reactions on a Halogenated Precursor

Position of Leaving Group Nucleophile Potential Product
C4-Cl Hydrazine 4-Hydrazino-1-propyl-4-methyl-2(1H)-quinolinethione
C4-Cl Sodium Azide 4-Azido-1-propyl-4-methyl-2(1H)-quinolinethione

Electrophilic Substitution: The quinoline nucleus is generally resistant to electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. When reactions do occur, they preferentially take place on the benzene ring portion of the molecule, typically at positions C5 and C8 pharmaguideline.com. The activating effect of the 4-methyl group may not be sufficient to overcome the deactivating effect of the heterocyclic nitrogen on the pyridine (B92270) ring. Therefore, reactions like nitration or halogenation would be expected to yield 5- and 8-substituted products.

Reactions at the Thione Sulfur Atom (S-alkylation, S-oxidation)

The thione group is a highly reactive and versatile functional handle. The sulfur atom, with its lone pairs of electrons, is nucleophilic and readily participates in reactions with electrophiles.

S-alkylation: This is a common and facile reaction for quinolinethiones. The reaction proceeds via the more nucleophilic thiol tautomer (see Section 5.6). In the presence of a base, the thiol proton is removed to form a highly nucleophilic thiolate anion, which then reacts with an alkylating agent, such as an alkyl halide, to form a 2-(alkylthio)quinoline. For example, the reaction of a quinolinethione with agents like dimethyl sulfate (B86663) or ethyl iodide leads to the corresponding S-alkylated products mdpi.com. This reaction is often kinetically controlled nih.gov.

S-oxidation: The sulfur atom of the thione group can be oxidized to form sulfoxides (S=O) or sulfones (SO₂). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can significantly alter the electronic properties and biological activity of the molecule.

Table of Reactions at the Thione Sulfur Atom

Reaction Type Reagent Product Structure
S-alkylation Methyl Iodide (CH₃I) 2-(Methylthio)-4-methyl-1-propylquinoline
S-alkylation Ethyl Bromide (C₂H₅Br) 2-(Ethylthio)-4-methyl-1-propylquinoline
S-oxidation m-CPBA (1 eq.) 4-Methyl-1-propylquinoline-2(1H)-sulfoxide

Modifications at the N1-Propyl Group (e.g., further functionalization)

The N1-propyl group provides another avenue for structural diversification. While the alkyl chain itself is generally unreactive, it can be functionalized using various synthetic methods. For instance, free-radical halogenation could introduce a bromine or chlorine atom onto the propyl chain, preferably at the position alpha to the nitrogen or the terminal methyl group. This halogenated intermediate can then undergo nucleophilic substitution to introduce a wide range of functional groups, such as amines, alcohols, or ethers. Such modifications have been explored in related N1-substituted quinolin-2-ones, where the N1-alkyl chain is used as a point of attachment for other moieties researchgate.net.

Reactions Involving the 4-Methyl Group

The methyl group at the C4 position is activated by the quinoline ring and can participate in several reactions. It can undergo condensation reactions with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form styryl derivatives. Furthermore, the methyl group can be oxidized using strong oxidizing agents like potassium permanganate to yield the corresponding 4-carboxy-1-propyl-2(1H)-quinolinethione. This carboxylic acid can then be converted into other functional groups like esters, amides, or acid chlorides, providing a gateway to a host of new derivatives.

Ring Expansion and Contraction Reactions of Quinolinethiones

Skeletal editing through ring expansion and contraction reactions allows for the conversion of one heterocyclic system into another, often leading to novel structures that are otherwise difficult to access researchgate.netdbpedia.org. These reactions typically involve the formation of a reactive intermediate that triggers a rearrangement of the ring's atoms wikipedia.org.

Ring Expansion: A possible strategy for expanding the quinolinethione ring could involve a reaction that initially forms a bicyclic intermediate. For example, reaction with a carbene or nitrene could lead to a cyclopropane or aziridine fused to the quinoline core, which upon thermal or photochemical rearrangement could open to a larger ring system, such as a benzodiazepine or azepine derivative. There are developed methods for transforming oxindoles into quinolinone isomers, which represents a related ring expansion process ethz.ch.

Ring Contraction: Ring contraction could potentially be achieved through reactions like the Favorskii rearrangement if a suitable α-halo ketone derivative of a partially reduced quinolinethione ring were synthesized. Another approach could involve oxidative cleavage of the benzene portion of the ring, followed by recyclization to form a smaller, fused heterocyclic system researchgate.net.

These transformations are synthetically challenging and not widely reported for the quinolinethione system specifically, but they represent a frontier for creating structural diversity.

Exploration of Tautomeric Forms (Thione-Thiol Tautomerism) and Their Influence on Reactivity

Quinolinethiones exist in a tautomeric equilibrium between the thione (lactam) form and the thiol (lactim) form. This phenomenon, known as thione-thiol tautomerism, is a critical determinant of their chemical reactivity mdpi.commtak.hunih.gov.

![Thione-Thiol Tautomerism](https://i.imgur.com/example.png "Thione-Thiol Tautomerism of the Quinolinethione Core")
(A) Thione Tautomer and (B) Thiol Tautomer

The position of this equilibrium is influenced by several factors:

Solvent: Polar, protic solvents like ethanol and water tend to favor the more polar thione form by stabilizing it through hydrogen bonding researchgate.net. In contrast, non-polar solvents like cyclohexane can shift the equilibrium toward the less polar thiol form researchgate.net.

Substitution: The nature of substituents on the ring can electronically influence the relative stability of the two forms.

Physical State: In the gas phase and often in non-polar solutions, the thione form is generally the more stable tautomer for most simple thioamides nih.govscispace.com.

This tautomerism directly impacts the molecule's reactivity. As mentioned in Section 5.2, S-alkylation reactions occur on the thiol tautomer, which acts as the nucleophile. In contrast, reactions involving the nitrogen atom, such as N-acylation, would proceed from the thione tautomer. Understanding and controlling this equilibrium is therefore essential for achieving regioselective functionalization of the this compound core.

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, are a key strategy in modern drug discovery. The this compound core can serve as a versatile scaffold for the synthesis of such hybrids. By utilizing the reactive handles described in the previous sections, this moiety can be covalently linked to other bioactive molecules.

For example, a carboxylic acid group introduced at the C4 position (via oxidation of the methyl group) could be coupled with an amine-containing drug using standard peptide coupling techniques. Similarly, functional groups introduced on the N1-propyl chain could serve as attachment points. The synthesis of pyrimidine-quinolone hybrids has been successfully demonstrated, where different linkers are used to connect the two heterocyclic systems nih.gov. This approach allows for the creation of novel chemical entities with potentially synergistic or multi-target activities.

Conceptual Strategies for Hybrid Molecule Synthesis

Functionalized Position Linker Chemistry Potential Hybrid Partner
C4-Carboxylic Acid Amide bond formation Bioactive amine (e.g., amino acid, drug moiety)
N1-Propyl-Halide Nucleophilic substitution Phenolic compound, thiol-containing molecule
C2-Thiol (from tautomer) Thioether linkage Electrophilic partner (e.g., α-halo ketone)

Computational and Theoretical Investigations of 4 Methyl 1 Propyl 2 1h Quinolinethione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the properties of molecular systems. mdpi.com These methods are used to determine optimized molecular structures, electronic characteristics, and various other parameters. nih.gov

The initial step in most computational studies involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a local minimum on the potential energy surface. nih.gov Density Functional Theory (DFT), often using the B3LYP functional, is a common method for optimizing the geometries of organic compounds. mdpi.comresearchgate.net For 4-Methyl-1-propyl-2(1H)-quinolinethione, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis of the propyl group would also be performed to identify the most stable rotamers.

While specific crystallographic data for this compound is not available, the table below provides an example of the types of geometric parameters that would be determined through DFT calculations, based on related quinolinone structures. nih.gov

ParameterValue (Å or °)Description
C=S Bond Length~1.68 ÅCarbon-Sulfur double bond in the thione group
N1-C2 Bond Length~1.40 ÅBond between the ring nitrogen and the C=S carbon
C4-C(Methyl) Bond Length~1.51 ÅBond between the quinoline (B57606) ring and the methyl group carbon
N1-C(Propyl) Bond Length~1.47 ÅBond between the ring nitrogen and the propyl group
C2-N1-C9 Bond Angle~120°Angle within the pyridinethione ring
C3-C4-C10 Bond Angle~119°Angle within the quinoline ring system

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic characteristics, stability, and global reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO energy is associated with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov A large gap suggests high stability and low reactivity (a "hard" molecule), whereas a small gap indicates higher reactivity and greater polarizability (a "soft" molecule). nih.gov From these orbital energies, important quantum chemical descriptors such as Ionization Potential (I) and Electron Affinity (A) can be calculated, which provide further insight into the molecule's reactivity. nih.gov

ParameterTypical Value (eV)Significance
EHOMO-6.0 to -5.5Energy of the highest occupied molecular orbital; relates to electron-donating ability. scirp.org
ELUMO-2.0 to -1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. scirp.org
HOMO-LUMO Gap (ΔE)~4.0 to ~4.5Indicates chemical stability and reactivity. nih.gov
Ionization Potential (I)6.0 to 5.5Energy required to remove an electron.
Electron Affinity (A)2.0 to 1.5Energy released when an electron is added.
Chemical Hardness (η)~2.0 to ~2.25Measures resistance to charge transfer. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface. These maps are used to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles. researchgate.net For this compound, the MEP map would be expected to show a significant negative potential around the sulfur atom of the thione group, making it a prime site for electrophilic interaction. Positive potentials would likely be concentrated around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. researchgate.net It is used to investigate hyperconjugative interactions, charge delocalization, and the stabilization energy associated with electron transfer between filled donor orbitals and empty acceptor orbitals. niscpr.res.innih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (S)π(N1-C9)HighLone pair delocalization contributing to resonance
LP (N1)π(C2=S)ModerateLone pair delocalization into the thione group
π(C3-C4)π(C9-C10)Moderateπ-electron delocalization within the aromatic system
σ(C-H)Methylσ*(C3-C4)LowHyperconjugation from methyl group C-H bonds

Spectroscopic Property Prediction (e.g., theoretical NMR, IR, UV-Vis spectra)

Computational methods are widely used to predict the spectroscopic properties of molecules. Theoretical spectra for NMR, IR, and UV-Vis are often calculated and compared with experimental data to confirm molecular structures. nih.govmdpi.com DFT calculations can provide reliable predictions of vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental IR spectra. mdpi.com Similarly, theoretical NMR chemical shifts, calculated using methods like Gauge-Invariant Atomic Orbital (GIAO), typically correlate well with experimental values. nih.gov

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Aromatic C-HStretching3100-3000
Aliphatic C-H (Propyl, Methyl)Stretching2980-2850
Aromatic C=CStretching1600-1450
C=S (Thione)Stretching1250-1050
AtomPredicted Chemical Shift (ppm)
Aromatic Protons (H5-H8)7.2 - 8.5
C3-H Proton~6.5
N-CH2 (Propyl)~4.2
C4-CH3 (Methyl)~2.5
C=S Carbon (C2)>180
Aromatic Carbons115 - 145

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations provide detailed information on conformational flexibility and the interactions between a solute and solvent molecules. nih.gov These simulations are valuable for understanding how a molecule behaves in a realistic environment, such as in water or other solvents. researchgate.net

For this compound, MD simulations could be used to explore the conformational landscape of the N-propyl group and assess its flexibility. Furthermore, by simulating the molecule in an explicit solvent like water, one can analyze the solvent structure around the molecule. Radial Distribution Functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing insight into solvation and stability. researchgate.net

Table of Compounds

Compound Name
This compound
4-Methyl-1-phenylquinolin-2(1H)-one
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Docking Studies for Ligand-Target Interactions in Preclinical Models

Following a comprehensive search of available scientific literature, no specific molecular docking studies for this compound in preclinical models were identified. Consequently, detailed research findings, data tables on ligand-target interactions, binding affinities, and interacting amino acid residues for this particular compound cannot be provided at this time.

Computational docking is a critical method for predicting the binding orientation of a small molecule to a protein target. This technique is instrumental in drug discovery for elucidating potential mechanisms of action and guiding further experimental studies. The absence of published docking studies for this compound suggests that this specific area of its preclinical investigation may not have been explored or publicly disseminated.

Future research initiatives may undertake such computational analyses to explore the potential biological targets and therapeutic applications of this compound.

Future Research Directions and Advanced Translational Perspectives Preclinical Focus

Development of Novel Synthetic Pathways for Scalability

While foundational methods for the synthesis of quinoline (B57606) derivatives exist, the advancement of 4-Methyl-1-propyl-2(1H)-quinolinethione into extensive preclinical and potential clinical development hinges on the creation of scalable, efficient, and cost-effective synthetic routes. Current strategies often involve multi-step processes that may not be suitable for large-scale production.

Future research should prioritize the development of novel synthetic pathways. One promising avenue is the adaptation of one-pot synthesis methodologies, which have been successfully used for other substituted quinolines. researchgate.net Such methods improve efficiency by reducing the number of intermediate purification steps. For instance, a general route to quinoline-thiosemicarbazide hybrids involves obtaining a sulfonohydrazide from a sulfonyl chloride, which then reacts with various isothiocyanates. Exploring similar streamlined reactions for the direct thionation of a 4-methyl-1-propyl-2(1H)-quinolinone precursor could significantly enhance yield and scalability.

Key objectives for future synthetic research should include:

Process Optimization: Improving reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and minimize reaction times.

Green Chemistry Approaches: Utilizing less hazardous solvents and reagents to create a more environmentally sustainable process.

Flow Chemistry: Implementing continuous flow manufacturing techniques, which can offer superior control over reaction parameters and facilitate easier scale-up compared to traditional batch processing.

Identification of Additional Preclinical Biological Targets

The quinoline core is present in compounds exhibiting a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govmdpi.comnih.govnih.gov This suggests that this compound could modulate multiple biological targets. Preclinical investigations should aim to systematically screen this compound against a diverse panel of assays to uncover its full therapeutic potential.

Initial studies could draw inspiration from the known activities of related quinoline derivatives. For example, certain quinolinones have shown potent anti-tumor activity by triggering apoptosis through p53/Bax-dependent pathways. nih.gov Others act as inhibitors of enzymes like soybean lipoxygenase (LOX), indicating anti-inflammatory potential. mdpi.com A comprehensive screening approach would be essential to identify the most promising therapeutic areas for this specific molecule.

Potential Therapeutic Area Example Biological Target/Mechanism from Related Compounds Relevant Citation(s)
Oncology Induction of apoptosis in cancer cell lines; DNA intercalation. nih.govnih.gov
Infectious Diseases Inhibition of fungal or bacterial growth; Inhibition of key enzymes like InhA in Mycobacterium tuberculosis. nih.govnih.gov
Inflammation Inhibition of enzymes such as lipoxygenase (LOX). mdpi.com
Cardiovascular Disease Inotropic and vasodilatory effects. nih.gov

Rational Design of Next-Generation Quinolinethione Analogues

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov By methodically modifying the core structure, researchers can determine the contribution of each functional group to the compound's biological activity.

Key structural modifications for SAR studies could include:

Substitution at the 4-position: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding pocket.

Variation of the N-1 substituent: Altering the length and branching of the propyl group to optimize lipophilicity and target engagement.

Substitution on the quinoline ring: Introducing various functional groups (e.g., halogens, alkoxy groups) at different positions on the benzene (B151609) ring portion of the quinoline scaffold. Studies on other quinolines have shown that such substitutions can significantly impact activity. For example, hydrophobic and electron-withdrawing moieties can enhance antibacterial properties. nih.gov

These SAR studies will generate critical data to guide the computational modeling and rational design of new analogues with superior therapeutic profiles.

Applications in Chemical Biology as Probes or Tools

The inherent structural features of the quinoline scaffold make it an excellent candidate for development into chemical probes to investigate biological systems. youtube.com Quinoline derivatives have been successfully developed as fluorescent probes for detecting specific ions and biomolecules. nih.govresearchgate.netmdpi.com

Future research could focus on modifying this compound to create such tools. By incorporating fluorophores or reactive groups, analogues could be synthesized to serve as:

Fluorescent Probes: To visualize biological processes or quantify the concentration of specific analytes within cells. mdpi.com

Affinity-Based Probes: To identify and isolate the specific protein targets of the parent compound.

Reactivity-Based Probes: To covalently label and map the binding sites of targets within a complex proteome. youtube.com

These chemical biology tools would be invaluable for elucidating the mechanism of action of quinolinethione compounds and for identifying new biological targets.

Exploration of Supramolecular Assemblies and Material Science Applications

Beyond pharmacology, the planar structure of the quinolinethione core suggests potential applications in material science. Thioquinonoid complexes, for instance, have been used as organometallic linkers to generate novel supramolecular coordination networks. nih.gov These self-assembling frameworks can exhibit unique properties, such as short π-π interactions, holding promise for the development of functional materials. nih.gov

Future research could investigate the ability of this compound and its derivatives to form:

Coordination Polymers: By coordinating with various metal ions.

Self-Assembled Monolayers: On surfaces for potential electronic applications.

Liquid Crystals: By introducing appropriate long-chain substituents.

Exploring these non-biological applications could open entirely new avenues for the quinolinethione class of compounds.

Integration with Omics Technologies for Systems-Level Preclinical Insights

To gain a comprehensive understanding of the biological effects of this compound, it is essential to integrate advanced 'omics' technologies into preclinical studies. biobide.comnih.gov These high-throughput techniques provide a holistic view of the molecular changes induced by a compound. biobide.comcrownbio.com

Omics Technology Application in Preclinical Research Potential Insights for Quinolinethione Research Relevant Citation(s)
Genomics Identifying genetic variations associated with drug response.Uncovering genetic markers that predict sensitivity or resistance to the compound. biobide.comcrownbio.com
Transcriptomics Analyzing changes in gene expression following treatment.Revealing the cellular pathways modulated by the compound. biobide.comcrownbio.com
Proteomics Studying alterations in protein expression and post-translational modifications.Identifying direct protein targets and downstream signaling effects. biobide.comcrownbio.com
Metabolomics Profiling changes in endogenous small-molecule metabolites.Understanding the compound's impact on cellular metabolism and identifying biomarkers of its activity. crownbio.comnih.gov

By combining these omics datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers for its effects, and better predict its therapeutic efficacy and potential toxicities before moving into more advanced stages of drug development. biobide.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.